molecular formula C17H14N2O B13707893 1-(3-Methylbenzoyl)indoline-5-carbonitrile

1-(3-Methylbenzoyl)indoline-5-carbonitrile

Cat. No.: B13707893
M. Wt: 262.30 g/mol
InChI Key: DMEUXECUGHHVFK-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)indoline-5-carbonitrile is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-(3-Methylbenzoyl)indoline-5-carbonitrile, often involves the construction of the indole ring system. One common method is the Bartoli reaction, which provides a convenient and scalable method for synthesizing indoles with minimal substitution on the 2- and 3-positions . Another approach involves the radical cyclization of o-alkenylthioanilide .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes, such as Tl(III)-catalyzed ring contraction reactions, and other key steps like Heck coupling reactions .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzoyl)indoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can produce various halogenated indoles .

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzoyl)indoline-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems. The indole nucleus binds with high affinity to multiple receptors, influencing various cellular processes. This interaction can lead to the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Methylbenzoyl)indoline-5-carbonitrile include other indole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the 3-methylbenzoyl group.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

1-(3-methylbenzoyl)-2,3-dihydroindole-5-carbonitrile

InChI

InChI=1S/C17H14N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8H2,1H3

InChI Key

DMEUXECUGHHVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)C#N

Origin of Product

United States

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